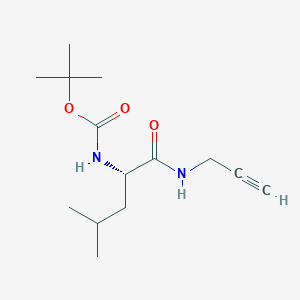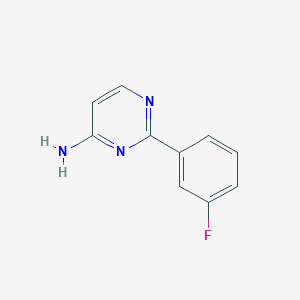![molecular formula C15H27N3O3 B1463367 Tert-butyl [1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]carbamate CAS No. 899806-31-6](/img/structure/B1463367.png)
Tert-butyl [1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]carbamate
Overview
Description
Tert-butyl [1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]carbamate (TBPC) is an organic compound that has recently been studied for its potential as a versatile synthetic reagent and its applications in scientific research. TBPC is a derivative of piperidine, which is a cyclic amine that is commonly used in organic synthesis. TBPC is a powerful nucleophile and can be used in a number of reactions, including acylation, alkylation, and arylation. This makes it an attractive choice for use in organic synthesis and scientific research.
Scientific Research Applications
Pharmaceutical Research
This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. For instance, it plays a crucial role in the production of ceftolozane , a fifth-generation cephalosporin antibiotic . The antibiotic showcases potent activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa.
Organic Synthesis
In organic chemistry, this compound serves as a building block for complex molecules. Its structure is versatile for modifications, making it valuable for constructing a wide range of organic compounds with potential applications in medicinal chemistry and material science .
Chemical Synthesis Process Development
Researchers use this compound to develop new synthetic routes and methodologies. For example, a synthetic route involving amination, reduction, esterification, and condensation steps has been developed, yielding an overall efficiency of 59.5% . This showcases the compound’s role in optimizing chemical synthesis processes.
properties
IUPAC Name |
tert-butyl N-[1-(pyrrolidine-1-carbonyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3/c1-15(2,3)21-13(19)16-12-6-10-18(11-7-12)14(20)17-8-4-5-9-17/h12H,4-11H2,1-3H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEADDTRQRUBZFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1463285.png)
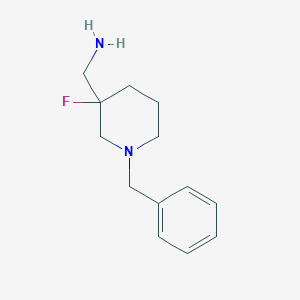
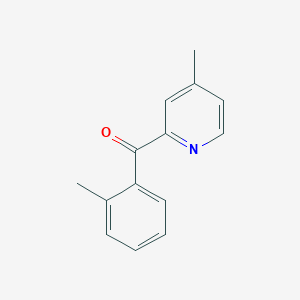
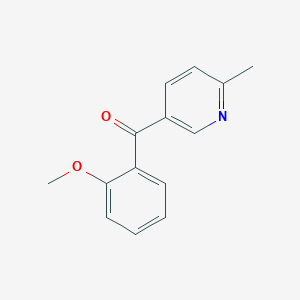
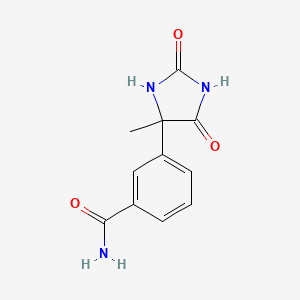
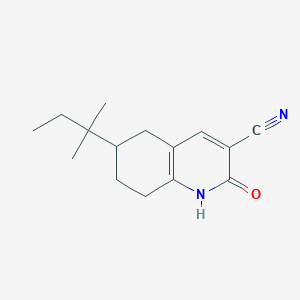
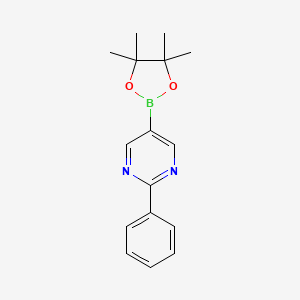

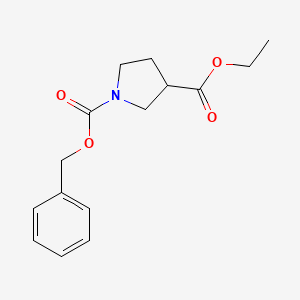
![1-tert-Butyl 3-methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate](/img/structure/B1463299.png)


